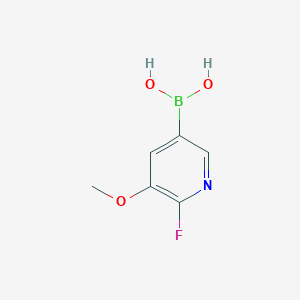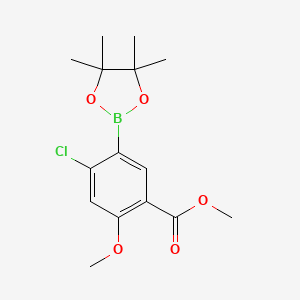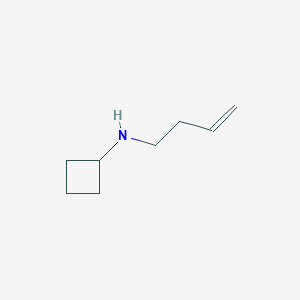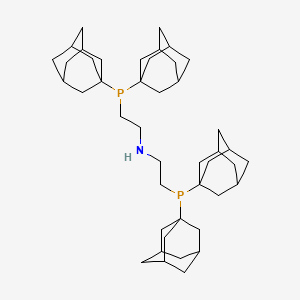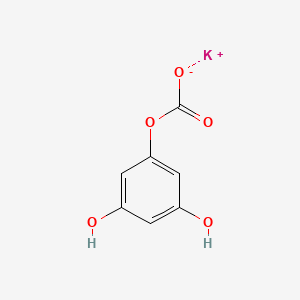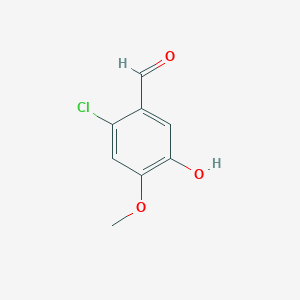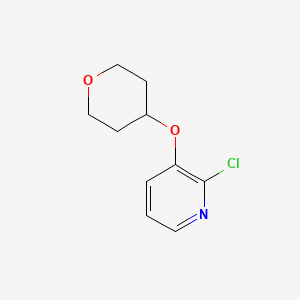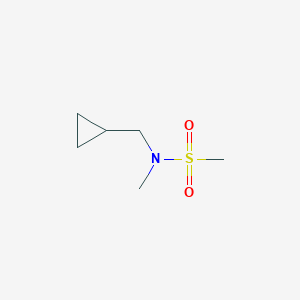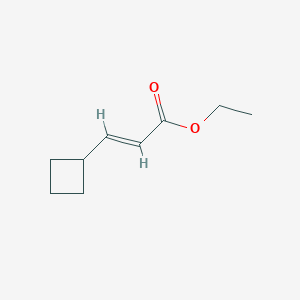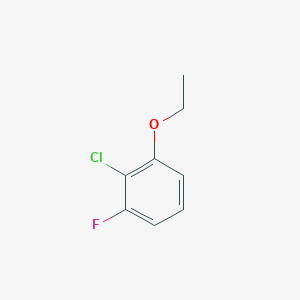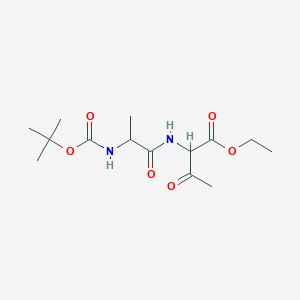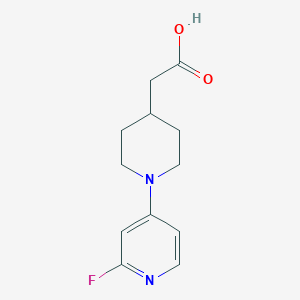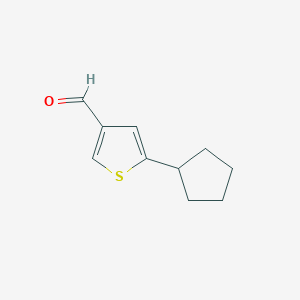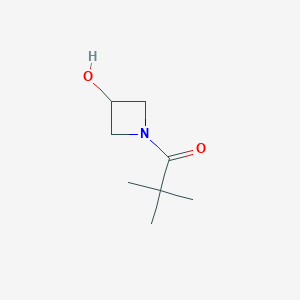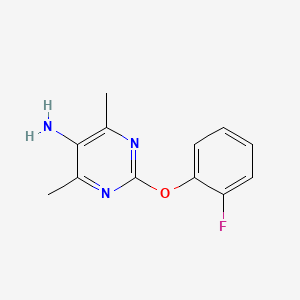
2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-amine
Descripción general
Descripción
2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-amine (FDMP) is a pyrimidine-based compound that has been investigated for its potential applications in a variety of scientific fields. It is a synthetic compound that has been studied for use in medicinal chemistry and drug discovery, as well as in biochemistry and molecular biology. FDMP is a highly versatile compound that has been utilized in a range of laboratory experiments and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antifungal Applications
Compounds structurally similar to 2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-amine have shown promising antifungal effects. For instance, derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, featuring a heterocyclic compound, demonstrated antifungal activity against types of fungi like Aspergillus terreus and Aspergillus niger. The study indicates that these compounds, due to their biological activity, could be developed into useful antifungal agents (Jafar et al., 2017).
Antiangiogenic Potential
In silico studies on pyrimidine derivatives, including those structurally related to the compound , revealed their potential as antiangiogenic agents. A specific derivative exhibited significant binding energy with VEGFR-2 kinase, suggesting that these compounds could be considered for further development as antiangiogenic drugs, potentially useful in treating diseases where angiogenesis plays a critical role (Jafar & Hussein, 2021).
Interaction with Biological Molecules
Research on the interaction of similar pyrimidine derivatives with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies highlighted their binding capabilities. Such interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates, as they can affect the distribution, metabolism, and efficacy of drugs within biological systems (Meng et al., 2012).
Fungicidal Activities
Compounds containing the fluorophenoxy pyrimidin moiety have been synthesized and evaluated for their fungicidal activities against pathogens such as Rhizoctonia solani and Botrytis cinerea. These studies underscore the potential agricultural applications of such compounds, highlighting their relevance in developing new fungicides (Ren et al., 2007).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of compounds featuring pyrimidine cores suggest their diverse applications in medicinal chemistry, including their role as intermediates in the synthesis of more complex molecules with potential therapeutic value. Such studies are fundamental for the rational design of drugs with improved efficacy and reduced toxicity (Tahir et al., 2012).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-7-11(14)8(2)16-12(15-7)17-10-6-4-3-5-9(10)13/h3-6H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNDLDDUAHPGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



